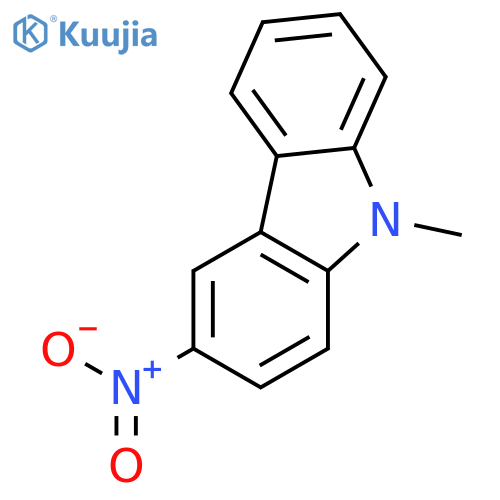

Cas no 61166-05-0 (9H-Carbazole,9-methyl-3-nitro-)

9H-Carbazole,9-methyl-3-nitro- Chemical and Physical Properties

Names and Identifiers

-

- 9H-Carbazole,9-methyl-3-nitro-

- 9-METHYL-3-NITRO-9H-CARBAZOLE

- 9-methyl-3-nitrocarbazole

- 3-Nitro-9-methyl-carbazol

- 3-nitro-9-methylcarbazole

- 9H-Carbazole,9-methyl-3-nitro

- 9-Methyl-3-nitro-carbazol

- 9-methyl-3-nitro-carbazole

-

Computed Properties

- Exact Mass: 226.07400

Experimental Properties

- Melting Point: 172 °C

- PSA: 50.75000

- LogP: 3.76290

9H-Carbazole,9-methyl-3-nitro- Security Information

9H-Carbazole,9-methyl-3-nitro- Customs Data

- HS CODE:2933990090

- Customs Data:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

9H-Carbazole,9-methyl-3-nitro- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AH05552-500mg |

9-METHYL-3-NITRO-9H-CARBAZOLE |

61166-05-0 | 95% | 500mg |

$523.00 | 2024-04-19 | |

| A2B Chem LLC | AH05552-1g |

9-METHYL-3-NITRO-9H-CARBAZOLE |

61166-05-0 | 95% | 1g |

$578.00 | 2024-04-19 | |

| A2B Chem LLC | AH05552-5g |

9-METHYL-3-NITRO-9H-CARBAZOLE |

61166-05-0 | 95% | 5g |

$1134.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438218-1g |

9-Methyl-3-nitro-9H-carbazole |

61166-05-0 | 98% | 1g |

¥13282.00 | 2024-05-07 |

9H-Carbazole,9-methyl-3-nitro- Related Literature

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

2. Book reviews

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

Additional information on 9H-Carbazole,9-methyl-3-nitro-

Professional Introduction to 9H-Carbazole,9-methyl-3-nitro- (CAS No. 61166-05-0)

9H-Carbazole,9-methyl-3-nitro-, identified by its Chemical Abstracts Service (CAS) number CAS No. 61166-05-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic molecule has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry and material science. The presence of both a methyl group and a nitro group on the carbazole core imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The carbazole scaffold is a prominent structural motif in natural products and pharmaceuticals, known for its biological activity and stability. Among the various derivatives, 9H-Carbazole,9-methyl-3-nitro- stands out due to its electron-deficient nature, which arises from the nitro substituent. This electron-withdrawing effect can modulate the reactivity of the molecule, making it a useful building block for further functionalization.

In recent years, there has been growing interest in carbazole derivatives for their potential applications in drug development. For instance, studies have shown that carbazole-based compounds exhibit anti-inflammatory, antioxidant, and anticancer properties. The nitro group in 9H-Carbazole,9-methyl-3-nitro- can serve as a handle for further chemical modifications, such as reduction to an amine or conversion to other functional groups, thereby expanding its utility in synthetic chemistry.

One of the most compelling aspects of this compound is its role in the development of novel materials. Carbazole derivatives are known for their fluorescence properties, making them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The nitro group can influence the electronic properties of the molecule, affecting its emission spectrum and quantum yield. This makes 9H-Carbazole,9-methyl-3-nitro- a promising candidate for optoelectronic applications.

The synthesis of 9H-Carbazole,9-methyl-3-nitro- typically involves nitration of 9-methylcarbazole followed by purification steps to isolate the desired product. The nitration reaction is carefully controlled to ensure high selectivity and yield. Advances in catalytic methods have further refined this process, making it more efficient and environmentally friendly.

In academic research, 9H-Carbazole,9-methyl-3-nitro- has been used as a precursor in the synthesis of more complex heterocyclic systems. For example, researchers have explored its use in generating fused ring structures with potential pharmaceutical applications. The versatility of this compound allows chemists to explore diverse synthetic pathways, leading to novel molecules with tailored properties.

The pharmacological potential of carbazole derivatives has been extensively studied. Several derivatives have shown promising activity against various diseases, including cancer and neurodegenerative disorders. The nitro group in 9H-Carbazole,9-methyl-3-nitro- can be exploited to develop prodrugs or bioactive molecules that release therapeutic agents in targeted tissues. This approach has opened new avenues for drug delivery systems.

In conclusion, 9H-Carbazole,9-methyl-3-nitro- (CAS No. 61166-05-0) is a multifaceted compound with significant applications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers exploring new therapeutic agents and advanced materials. As research continues to uncover new applications for this derivative, its importance in modern chemistry is likely to grow even further.

61166-05-0 (9H-Carbazole,9-methyl-3-nitro-) Related Products

- 91482-63-2(1-methyl-4-nitro-indole)

- 29906-67-0(1-Methyl-5-nitro-1H-indole)

- 86-20-4(9-Ethyl-3-nitro-9H-carbazole)

- 99459-48-0(1-methyl-6-nitro-1H-Indole)

- 81326-64-9(9H-Carbazole-9-methanol, 3-nitro-)

- 1314663-27-8(1-(4-methoxy-3,5-dimethylphenyl)cyclobutane-1-carboxylic acid)

- 68049-20-7(5-(3-fluorophenyl)pyrimidine)

- 1708401-12-0(1-[1-(4-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid)

- 436099-61-5(1H-Indole-1-ethanol, a-[[(2-furanylmethyl)amino]methyl]-2,3-dimethyl-,ethanedioate (1:1))

- 899752-51-3(5-bromo-2-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide)